Danirixin

Übersicht

Beschreibung

Danirixin ist ein niedermolekulares Molekül, das als selektiver und reversibler Antagonist des CXC-Chemokinrezeptors 2 (CXCR2) wirkt. Dieser Rezeptor spielt eine entscheidende Rolle bei der Chemotaxis von Neutrophilen zu Entzündungsherden. This compound wurde für seine potenziellen therapeutischen Anwendungen bei verschiedenen entzündlichen Erkrankungen untersucht, darunter chronisch obstruktive Lungenerkrankung (COPD), schwere Asthma, Mukoviszidose, akute Lungenverletzung und Infektionen mit dem Respiratory Syncytial Virus .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CXCR2 bei der Chemotaxis und Entzündung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Migration und Aktivierung von Neutrophilen in verschiedenen biologischen Modellen.

Medizin: Als therapeutisches Mittel für entzündliche Erkrankungen wie COPD, schwere Asthma und Mukoviszidose untersucht.

Wirkmechanismus

Danirixin entfaltet seine Wirkung durch selektive Bindung an den CXCR2-Rezeptor, wodurch die Bindung seiner natürlichen Liganden wie Interleukin-8 (IL-8) blockiert wird. Diese Hemmung verhindert die Aktivierung und Migration von Neutrophilen zu Entzündungsherden. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der G-Protein-gekoppelte Rezeptor-Signalweg, der für die Chemotaxis und Aktivierung von Neutrophilen entscheidend ist .

Wirkmechanismus

Target of Action

Danirixin, also known as GSK1325756, is a small molecule that acts as a selective and reversible antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a chemokine receptor expressed on the surface of neutrophils, a type of white blood cell. This receptor plays a pivotal role in the recruitment and activation of neutrophils, which are key players in the body’s immune response .

Mode of Action

This compound works by selectively binding to the CXCR2 receptor, thereby inhibiting its function . This antagonistic action prevents the receptor from responding to its natural ligands, the ELR+ chemokines. As a result, the migration and activation of neutrophils are reduced . This mechanism of action has the potential to decrease inflammation, particularly in conditions where neutrophils are excessively present or activated .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the chemotaxis of neutrophils . Under normal conditions, chemokines bind to CXCR2 on neutrophils, triggering their migration towards sites of inflammation. By blocking CXCR2, this compound inhibits this process, reducing neutrophil migration and subsequent inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy adult subjects . Systemic exposure to the drug increased with increasing dose, suggesting dose-dependent absorption . The presence of food decreased the maximum concentration (cmax) by 37% and the area under the curve (auc) by 16% . Additionally, the use of omeprazole, a proton-pump inhibitor, resulted in a 65% decrease in Cmax . These findings suggest that food and gastric acid reducing agents can significantly impact the bioavailability of this compound .

Result of Action

The primary molecular effect of this compound is the inhibition of CXCL1-induced CD11b expression on peripheral blood neutrophils . This effect is dose-dependent, with approximately 50% inhibition observed for 50 mg and 100 mg doses of this compound, and 72% inhibition at 200 mg . On a cellular level, this results in a reduction in neutrophil activation and migration, potentially leading to decreased inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food and the use of certain medications, such as proton-pump inhibitors, can affect the drug’s absorption and thus its efficacy . Additionally, the drug’s effects may vary between individuals, with elderly subjects showing 50% lower AUC and Cmax compared to younger subjects . These factors need to be taken into consideration when using this compound in a clinical setting .

Biochemische Analyse

Biochemical Properties

Danirixin has a high affinity for the CXCR2 chemokine receptor, with an IC50 for CXCL8 binding of 12.5 nM . The CXCR2 chemokine receptor plays a crucial role in controlling the extravasation and activation of neutrophils . By selectively antagonizing the CXCR2 receptor, this compound can potentially reduce neutrophil migration and activation .

Cellular Effects

This compound has been shown to inhibit ex-vivo CXCL1-induced CD11b expression on peripheral blood neutrophils . This suggests that this compound can engage with pharmacology and inhibit the activation of neutrophils . In addition, this compound has been associated with improved respiratory symptoms and health status in patients with mild-to-moderate COPD .

Molecular Mechanism

The molecular mechanism of this compound involves the antagonism of the CXCR2 chemokine receptor . This receptor is important in controlling the extravasation and activation of neutrophils . By selectively antagonizing this receptor, this compound can potentially reduce neutrophil migration and activation .

Temporal Effects in Laboratory Settings

Systemic exposure following single doses of this compound increased with increasing dose . There was a decrease in Cmax and AUC following administration of this compound in the presence of food . Also, Cmax decreased when this compound was administered following omeprazole .

Dosage Effects in Animal Models

In animal models, oral administration of this compound blocked the influx of neutrophils into the lung following aerosol lipopolysaccharide or ozone challenge . The median effective doses (ED50s) were 1.4 and 16 mg/kg respectively .

Metabolic Pathways

The results demonstrated that glucuronide conjugation is likely to be the major route of metabolism for this compound . Oxidative metabolism contributed only in a minor way indicating that cytochrome P450-mediated drug interactions are not likely to be a concern for this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Danirixin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Diaryl-Harnstoffstruktur beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von Anilinderivaten mit Isocyanaten, um die Harnstoffbindung zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Dichlormethan oder Acetonitril, und die Reaktionen werden bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Danirixin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion Amin- oder Alkoholderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Navarixin: Ein weiterer CXCR2-Antagonist mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Reparixin: Ein nicht-kompetitiver CXCR2-Antagonist mit unterschiedlichen Bindungseigenschaften.

SB656933: Ein selektiver CXCR2-Antagonist mit potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen

Einzigartigkeit von Danirixin

This compound zeichnet sich durch seine hohe Affinität und Selektivität für den CXCR2-Rezeptor aus, mit einem negativen Logarithmus der 50%igen Hemmkonzentration (pIC50) von 7,9 für die Bindung an in chinesischen Hamsterovarzellen exprimierten humanen CXCR2. Es weist auch eine 78-fache Selektivität gegenüber der Bindung an CXCR1 auf. Diese hohe Selektivität und Potenz machen this compound zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen .

Eigenschaften

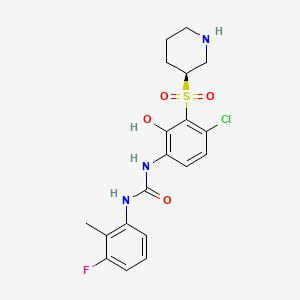

IUPAC Name |

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNBSHYFOFVLS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954126-98-8 | |

| Record name | Danirixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danirixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANIRIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.